molecular formula C27H22BrIN4O2S B11530000 1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl 5-(4-bromophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbimidothioate

1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl 5-(4-bromophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbimidothioate

Cat. No.: B11530000
M. Wt: 673.4 g/mol
InChI Key: MOSOBCHJKNSOLL-UHFFFAOYSA-N
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Description

1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl 5-(4-bromophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbimidothioate is a complex organic compound that features multiple functional groups, including iodophenyl, bromophenyl, methylphenyl, and pyrazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl 5-(4-bromophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbimidothioate typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazole structure, followed by the introduction of the iodophenyl, bromophenyl, and methylphenyl groups through various substitution reactions. Common reagents used in these reactions include halogenating agents, organometallic reagents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl 5-(4-bromophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbimidothioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of structurally related compounds.

Scientific Research Applications

1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl 5-(4-bromophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbimidothioate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl 5-(4-bromophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbimidothioate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific proteins or enzymes, altering their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl 5-(4-iodophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbimidothioate: Similar structure but with different halogen positions.

    1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl 5-(4-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbimidothioate: Different halogen atoms, leading to variations in reactivity and properties.

Uniqueness

The uniqueness of 1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl 5-(4-bromophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbimidothioate lies in its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H22BrIN4O2S

Molecular Weight

673.4 g/mol

IUPAC Name

[1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl] 3-(4-bromophenyl)-5-(4-methylphenyl)-3,4-dihydropyrazole-2-carboximidothioate

InChI

InChI=1S/C27H22BrIN4O2S/c1-16-2-4-17(5-3-16)22-14-23(18-6-8-19(28)9-7-18)33(31-22)27(30)36-24-15-25(34)32(26(24)35)21-12-10-20(29)11-13-21/h2-13,23-24,30H,14-15H2,1H3

InChI Key

MOSOBCHJKNSOLL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)Br)C(=N)SC4CC(=O)N(C4=O)C5=CC=C(C=C5)I

Origin of Product

United States

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